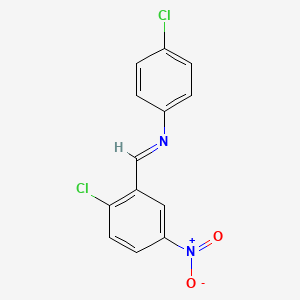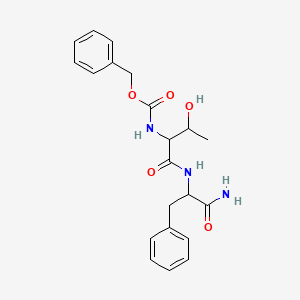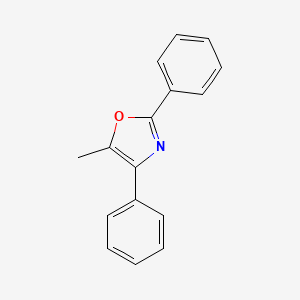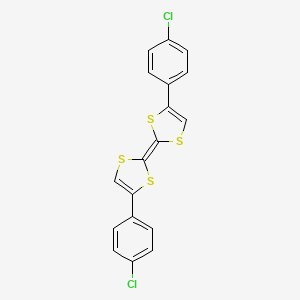
4-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline is an organic compound with the molecular formula C13H8Cl2N2O2 and a molecular weight of 295.127 g/mol . This compound is characterized by the presence of chloro and nitro substituents on the benzylidene aniline structure, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline typically involves the condensation reaction between 4-chloroaniline and 2-chloro-5-nitrobenzaldehyde . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted benzylidene anilines.
Scientific Research Applications
4-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron delocalization also plays a role in its activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2-nitrobenzylidene)aniline
- 3-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline
- N-(2-Chloro-5-nitrobenzylidene)aniline
- 4-Chloro-N-(3-nitrobenzylidene)-aniline
Uniqueness
4-Chloro-N-(2-chloro-5-nitrobenzylidene)aniline is unique due to the presence of both chloro and nitro substituents, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C13H8Cl2N2O2 |
|---|---|
Molecular Weight |
295.12 g/mol |
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-N-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-10-1-3-11(4-2-10)16-8-9-7-12(17(18)19)5-6-13(9)15/h1-8H |
InChI Key |
HAPTVQCSVZNXJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate](/img/structure/B11950363.png)
![3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11950366.png)






![2,21-dioxapentacyclo[11.8.0.01,10.03,8.015,20]henicosa-3,5,7,9,13,15,17,19-octaene](/img/structure/B11950395.png)
![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950398.png)


